molecular formula C19H25NO5 B11167487 N-[(7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]-L-isoleucine

N-[(7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]-L-isoleucine

Cat. No.: B11167487
M. Wt: 347.4 g/mol
InChI Key: QUNCZWVRGYTLBS-DIFFPNOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(7-HYDROXY-2-OXO-4-PROPYL-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(7-HYDROXY-2-OXO-4-PROPYL-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-{[(7-HYDROXY-2-OXO-4-PROPYL-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-{[(7-HYDROXY-2-OXO-4-PROPYL-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(7-HYDROXY-2-OXO-4-PROPYL-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminomethyl and 3-methylpentanoic acid moieties enhances its potential as a therapeutic agent and broadens its range of applications .

Properties

Molecular Formula

C19H25NO5

Molecular Weight

347.4 g/mol

IUPAC Name

(2S,3R)-2-[(7-hydroxy-2-oxo-4-propylchromen-8-yl)methylamino]-3-methylpentanoic acid

InChI

InChI=1S/C19H25NO5/c1-4-6-12-9-16(22)25-18-13(12)7-8-15(21)14(18)10-20-17(19(23)24)11(3)5-2/h7-9,11,17,20-21H,4-6,10H2,1-3H3,(H,23,24)/t11-,17+/m1/s1

InChI Key

QUNCZWVRGYTLBS-DIFFPNOSSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2CN[C@@H]([C@H](C)CC)C(=O)O)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2CNC(C(C)CC)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.